molecular formula C18H30O B14365441 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one CAS No. 92356-20-2

1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one

Cat. No.: B14365441
CAS No.: 92356-20-2
M. Wt: 262.4 g/mol
InChI Key: OGZVMUFBJHGWOI-UHFFFAOYSA-N
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Description

1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one is an organic compound with a complex structure, characterized by a cyclohexene ring substituted with a hexanone chain and a methylpent-3-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction between myrcene and methacrolein, followed by further functionalization to introduce the hexanone group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under mild to moderate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one stands out due to its specific substitution pattern and the presence of both a cyclohexene ring and a hexanone chain

Properties

CAS No.

92356-20-2

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]hexan-1-one

InChI

InChI=1S/C18H30O/c1-4-5-6-13-18(19)17-12-8-11-16(14-17)10-7-9-15(2)3/h9,11,17H,4-8,10,12-14H2,1-3H3

InChI Key

OGZVMUFBJHGWOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1CCC=C(C1)CCC=C(C)C

Origin of Product

United States

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